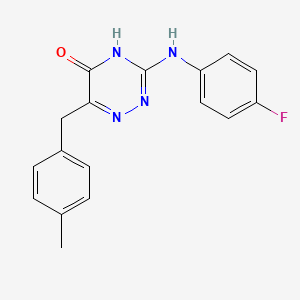
3-((4-fluorophenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-((4-fluorophenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one is a useful research compound. Its molecular formula is C17H15FN4O and its molecular weight is 310.332. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-((4-fluorophenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H18FN5O, with a molecular weight of approximately 337.38 g/mol. The compound features a triazine ring system that is crucial for its biological activity.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related compound showed broad-spectrum antibacterial action against strains like Escherichia coli and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) as low as 3.90 μg/mL .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | Target Strain | Inhibition Rate (%) | MIC (μg/mL) |
|---|---|---|---|
| Compound 20b | E. coli | 87 | 3.90 |
| Compound 20b | S. aureus | 75 | 7.81 |
| Compound 20a | S. typhi | - | 7.81 |
Anticancer Activity
The anticancer potential of triazine derivatives has been explored in various studies. These compounds have been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways and the inhibition of specific enzymes involved in cancer progression.
In vitro studies have indicated that certain triazine derivatives can inhibit the growth of cancer cells more effectively than standard chemotherapeutic agents. For instance, compounds targeting the dihydroorotate dehydrogenase (DHODH) enzyme have demonstrated higher activity compared to established inhibitors like brequinar .
Anti-inflammatory Activity
Compounds within the triazine class have also been investigated for their anti-inflammatory properties. They may exert their effects by inhibiting pro-inflammatory cytokines or interfering with inflammatory signaling pathways. This aspect is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
Case Studies
- Study on Antimicrobial Activity : A study evaluated the antimicrobial effects of various triazine derivatives against clinical isolates. The results indicated that certain derivatives exhibited potent activity against resistant bacterial strains, suggesting their potential as new antimicrobial agents .
- Anticancer Mechanism Exploration : Another research project focused on the mechanism of action of triazine-based compounds on cancer cells. It was found that these compounds could induce cell cycle arrest and apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Eigenschaften
IUPAC Name |
3-(4-fluoroanilino)-6-[(4-methylphenyl)methyl]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O/c1-11-2-4-12(5-3-11)10-15-16(23)20-17(22-21-15)19-14-8-6-13(18)7-9-14/h2-9H,10H2,1H3,(H2,19,20,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCORNZMMYBWGGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














